

An In-depth Technical Guide to 4-Dibenzofuransulfonic Acid

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Compound of Interest

Compound Name: 4-Dibenzofuransulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-dibenzofuransulfonic acid**, a derivative of the heterocyclic compound dibenzofuran. While specific experimental data for the 4-substituted isomer is limited in publicly accessible literature, this document consolidates available information on the parent compound, its isomers, and related sulfonic acids to offer a thorough characterization. It includes postulated synthetic routes, predicted spectroscopic data, and potential applications, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

Quantitative data for **4-dibenzofuransulfonic acid** is not readily available. The following table summarizes the known properties of the parent compound, dibenzofuran, and the related isomer, **2-dibenzofuransulfonic** acid, to provide a comparative reference.



Property	Dibenzofuran	2- Dibenzofuransulfo nic Acid	4- Dibenzofuransulfo nic Acid
CAS Number	132-64-9[1][2]	83863-63-2[3][4]	20924-63-4 (Acid), 42138-16-9 (Sodium Salt Monohydrate)[5]
Molecular Formula	C12H8O	C12H8O4S[4]	C12H8O4S
Molecular Weight	168.19 g/mol [1][2]	248.25 g/mol [4]	248.25 g/mol
Melting Point	81-85 °C[1]	144-145 °C[6]	Not Available
Boiling Point	285 °C[1]	Not Available	Not Available
Solubility	Insoluble in water; soluble in nonpolar organic solvents.[1][7]	Predicted log10WS (Water Solubility in mol/L): -0.47[4]	Not Available
рКа	Not Applicable	Predicted: 0.13 ± 0.30[6]	Not Available (Expected to be a strong acid)
logP (Octanol/Water)	4.12[7]	Predicted: 2.833[4]	Not Available

Synthesis and Reactivity

Dibenzofuran undergoes electrophilic substitution reactions.[1][7] The position of substitution is influenced by the nature of the electrophile and the reaction conditions. While sulfonation of dibenzofuran is known to predominantly yield the 2-substituted isomer, a plausible synthetic route for **4-dibenzofuransulfonic acid** can be postulated.[8][9]

Postulated Experimental Protocol: Sulfonation of Dibenzofuran

Objective: To synthesize **4-dibenzofuransulfonic acid** via electrophilic sulfonation of dibenzofuran.

Reagents:



- Dibenzofuran
- Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
- Dichloromethane (or other suitable inert solvent)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate or Magnesium Sulfate

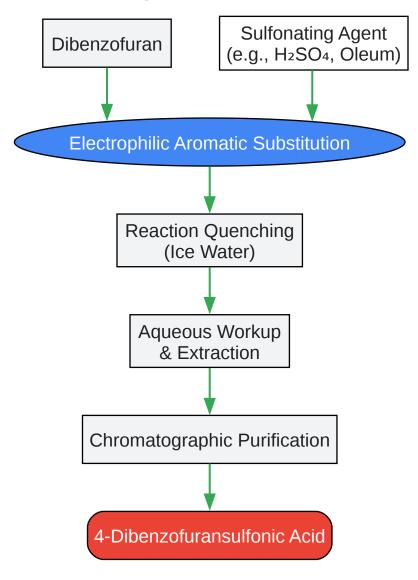
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran in a minimal amount of an inert solvent like dichloromethane.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an equimolar amount of concentrated sulfuric acid or oleum dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
- Separate the organic layer. If the product precipitates, it can be collected by filtration. If it remains in the organic layer, wash the layer with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product will likely be a mixture of isomers. Purification of the 4-isomer would require chromatographic techniques such as column chromatography or preparative HPLC.

Note on Regioselectivity: Literature suggests that direct sulfonation of dibenzofuran favors the formation of the 2-isomer.[8][9] Achieving substitution at the 4-position may require alternative strategies, such as using a directing group or a different sulfonating agent.



Logical Workflow for Synthesis



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Caption: Postulated synthetic workflow for **4-dibenzofuransulfonic acid**.

Spectroscopic Characterization

While experimental spectra for **4-dibenzofuransulfonic acid** are not available, its characteristic spectroscopic features can be predicted based on the known data for 2-dibenzofuransulfonic acid and the principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy



The following table presents the experimental NMR data for 2-dibenzofuransulfonic acid and the predicted shifts for **4-dibenzofuransulfonic acid**.

Nucleus	2-Dibenzofuransulfonic Acid (Experimental, in DMSO-d ₆) [10]	4-Dibenzofuransulfonic Acid (Predicted)
¹ H NMR	δ 8.47 (s, 1H), δ 8.26 (d, 1H), δ 7.89 (d, 1H), δ 7.73 (m, 2H), δ 7.57 (t, 1H), δ 7.45 (t, 1H)	The proton ortho to the sulfonyl group (at C3) would likely be the most downfield shifted proton. Protons on the unsubstituted benzene ring would appear in the typical aromatic region. A complex splitting pattern is expected due to the asymmetry of the molecule.
¹³ C NMR	Not available in search results.	The carbon atom attached to the sulfonyl group (C4) would be significantly downfield. The other carbon signals would be in the aromatic region, with their chemical shifts influenced by the position relative to the sulfonyl group and the furan oxygen.

Mass Spectrometry (MS)

The mass spectrum of the related 2-dibenzofuransulfonic acid shows a molecular ion peak at m/z 248.[10] A similar molecular ion peak is expected for **4-dibenzofuransulfonic acid**.

Predicted Fragmentation Pattern:

m/z 248: Molecular ion [M]⁺

m/z 168: Loss of SO₃



m/z 139: Loss of SO₃ and CHO

Infrared (IR) Spectroscopy

The IR spectrum of **4-dibenzofuransulfonic acid** is expected to show the following characteristic absorption bands:

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
O-H (Sulfonic Acid)	Stretching	3200-2500 (broad)
C-H (Aromatic)	Stretching	3100-3000
C=C (Aromatic)	Stretching	1600-1450
S=O (Sulfonic Acid)	Asymmetric & Symmetric Stretching	1350-1340 and 1165-1150
C-O-C (Furan Ring)	Asymmetric Stretching	1250-1200

Potential Applications and Biological Relevance

While no specific applications for **4-dibenzofuransulfonic acid** have been documented, the dibenzofuran scaffold is present in various biologically active natural products and synthetic compounds.[6][11] Derivatives of dibenzofuran have been investigated for a range of medicinal applications.[6][12]

- Pharmaceutical Intermediates: Sulfonic acid groups are often introduced to increase water solubility and modify the pharmacokinetic properties of drug candidates.
- Antimicrobial and Antifungal Agents: Some dibenzofuran derivatives have shown promising antibacterial and antifungal activities.[13]
- Anticancer and Anti-inflammatory Properties: The dibenzofuran nucleus is a structural motif
 in some compounds with potential anticancer and anti-inflammatory effects.[6]

The introduction of a sulfonic acid group at the 4-position could modulate the biological activity of the dibenzofuran core, making it a target of interest for drug discovery programs.

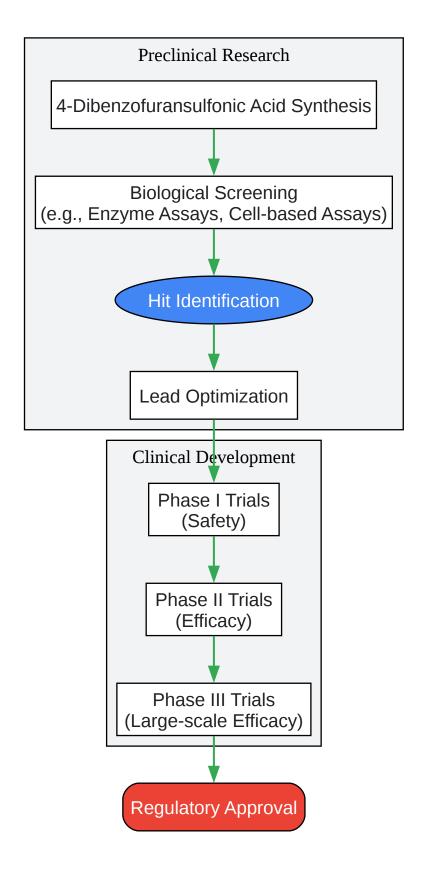




Signaling Pathways and Logical Relationships

There are no known signaling pathways directly involving **4-dibenzofuransulfonic acid**. However, as a potential bioactive molecule, its interaction with biological systems could be explored. The following diagram illustrates a hypothetical drug discovery and development workflow for this compound.





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Caption: Hypothetical drug development workflow for a novel compound.



Safety and Handling

Specific safety data for **4-dibenzofuransulfonic acid** is not available. However, based on the general properties of aromatic sulfonic acids, the following precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a wellventilated area.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

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